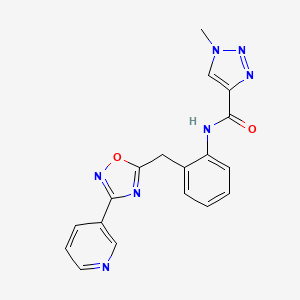

1-甲基-N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole, a pyridine, and an oxadiazole. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation and material science .科学研究应用

Antifibrotic Activity

The pyridinyl and oxadiazolyl moieties present in the compound are known to exhibit antifibrotic activities. These functionalities can interfere with the fibrosis pathway, potentially inhibiting the proliferation of fibroblasts and the deposition of extracellular matrix proteins such as collagen. This application is particularly relevant in the treatment of diseases like liver cirrhosis, where fibrosis leads to organ dysfunction .

Antimicrobial Properties

Compounds with pyridine and triazole rings have been reported to possess antimicrobial properties. The compound could be investigated for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents that can address the growing concern of antibiotic resistance .

Antitumor Potential

The structural complexity of the compound, including the 1,2,4-oxadiazole ring, is often associated with antitumor activity. Research could explore its role as a kinase inhibitor or its ability to induce apoptosis in cancer cells, offering a new avenue for cancer therapy .

Enzyme Inhibition

The triazole moiety is known to mimic the tetrahedral intermediate of hydrolytic enzymes, making the compound a potential candidate for enzyme inhibition studies. It could serve as a lead compound in the design of inhibitors for enzymes like proteases or phosphatases, which play crucial roles in various diseases .

Neuroprotective Effects

Given the neuroactive potential of pyridine derivatives, this compound might be explored for its neuroprotective effects. It could be valuable in the study of neurodegenerative diseases, possibly offering protection against neuronal damage or death .

Agricultural Applications

The structural elements of the compound suggest it could be used in the synthesis of novel pesticides or herbicides. Its potential fungicidal or herbicidal activity could be assessed, contributing to the development of more effective and safer agricultural chemicals .

Material Science

The compound’s heterocyclic framework could be utilized in material science, particularly in the development of organic semiconductors or photovoltaic materials. Its electronic properties might be harnessed for applications in organic light-emitting diodes (OLEDs) or solar cells .

Chemical Biology

In chemical biology, the compound could be tagged with fluorescent groups or used as a scaffold for the development of molecular probes. These probes could help in understanding biological processes at the molecular level, aiding in the visualization of cellular events .

安全和危害

未来方向

属性

IUPAC Name |

1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2/c1-25-11-15(22-24-25)18(26)20-14-7-3-2-5-12(14)9-16-21-17(23-27-16)13-6-4-8-19-10-13/h2-8,10-11H,9H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYKKPQHEOKQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)

![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)

![{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine](/img/structure/B2985235.png)

![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)

![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)